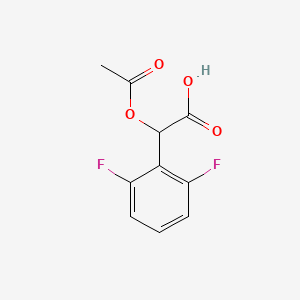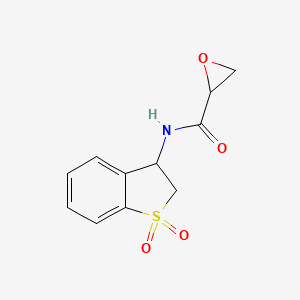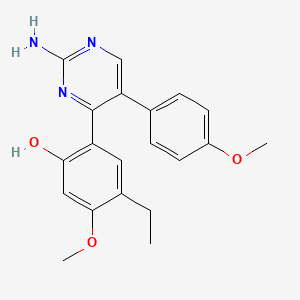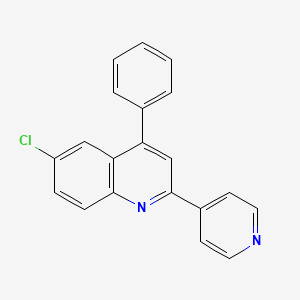
6-Chloro-4-phenyl-2-(4-pyridyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-phenyl-2-(4-pyridyl)quinoline is a heterocyclic aromatic compound with the molecular formula C20H13ClN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Mode of Action:
Based on related quinoline derivatives, we can infer that 6-CPQ likely interacts with cellular components involved in various processes. One possibility is that it affects microtubule dynamics. For instance, a related compound, I2 , inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . While this specific mechanism hasn’t been directly confirmed for 6-CPQ, it provides a potential avenue for investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with 2-chloropyridine under acidic conditions to yield the desired quinoline derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-2-(4-pyridyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
6-Chloro-4-phenyl-2-(4-pyridyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-trichloromethyl-quinoline
- 6-Chloro-2-(4-pyridinyl)-4-quinolinol
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Chloro-4-quinolinol
Uniqueness
6-Chloro-4-phenyl-2-(4-pyridyl)quinoline stands out due to its unique combination of a chloro group, phenyl ring, and pyridyl group, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological effects compared to its analogs .
Properties
IUPAC Name |
6-chloro-4-phenyl-2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-16-6-7-19-18(12-16)17(14-4-2-1-3-5-14)13-20(23-19)15-8-10-22-11-9-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDZNXLHEPMPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
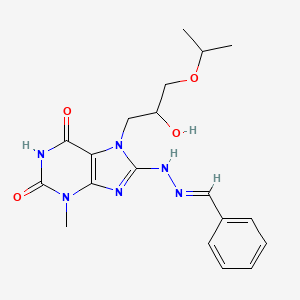
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
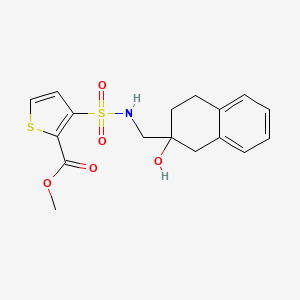
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
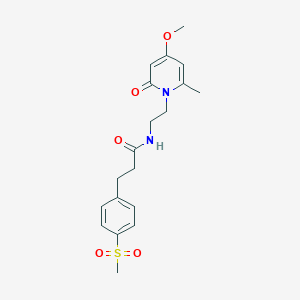
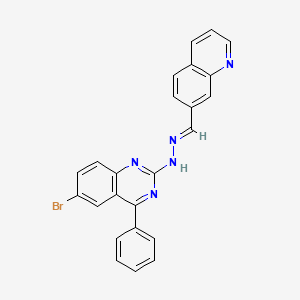
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)
![ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2497415.png)
![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)
